molecular formula C7H13Cl2N3 B1653007 Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride CAS No. 17038-99-2

Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride

Cat. No.: B1653007
CAS No.: 17038-99-2
M. Wt: 210.1 g/mol
InChI Key: PKUXJGGRQMKJBB-UHFFFAOYSA-N
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Description

Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride: is a chemical compound with the molecular formula C7H12Cl2N4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrazine Substitution: One common method for synthesizing Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride involves the substitution of a halogenated pyridine derivative with hydrazine.

    Reduction of Diazonium Salts: Another method involves the reduction of the corresponding diazonium salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the hydrazine substitution method due to its efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydrazino group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

  • Pyridine, 2-(2-aminoethyl)-, dihydrochloride
  • Pyridine, 2-(2-hydroxyethyl)-, dihydrochloride
  • Pyridine, 2-(2-methylaminoethyl)-, dihydrochloride

Comparison: Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity compared to its analogs. For instance, the hydrazino group allows for specific interactions with enzymes that are not possible with the amino or hydroxy derivatives. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors .

Properties

IUPAC Name

2-pyridin-2-ylethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-10-6-4-7-3-1-2-5-9-7;;/h1-3,5,10H,4,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUXJGGRQMKJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168848
Record name Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17038-99-2
Record name Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017038992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride
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Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride
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Pyridine, 2-(2-hydrazinoethyl)-, dihydrochloride

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